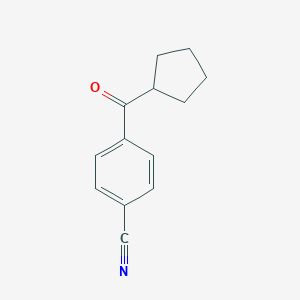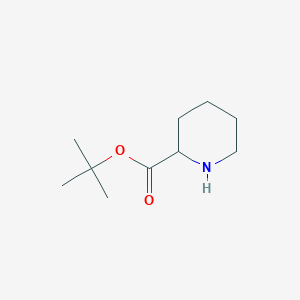
N'-hydroxypyrazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxypyrazine-2-carboximidamide is a chemical compound with a unique structure that includes a pyrazine ring and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxypyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboximidamide with hydroxylamine. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for (Z)-N’-hydroxypyrazine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity, and may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxypyrazine-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
(Z)-N’-hydroxypyrazine-2-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, which may be crucial for its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N’-hydroxypyrazine-2-carboximidamide include other pyrazine derivatives and hydroxylamine-containing compounds. Examples include pyrazine-2-carboximidamide and hydroxylamine derivatives with different substituents.
Uniqueness
(Z)-N’-hydroxypyrazine-2-carboximidamide is unique due to its specific combination of a pyrazine ring and a hydroxylamine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
51285-05-3 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N'-hydroxypyrazine-2-carboximidamide |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) |
InChI Key |
QZHJCRJEMIFNNB-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C(=NO)N |
Isomeric SMILES |
C1=CN=C(C=N1)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C=N1)C(=NO)N |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Synonyms |
N-hydroxy-2-pyrazinecarboximidamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)


![5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate](/img/structure/B124530.png)
